molecular formula C7H14ClN B2441784 1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride CAS No. 2445790-31-6

1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride

Cat. No. B2441784
CAS RN: 2445790-31-6
M. Wt: 147.65
InChI Key: MREPFHCRKSWNSX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride is a chemical compound with the CAS Number: 54187-26-7 . It has a molecular weight of 149.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Enantioselective Synthesis and Serotonin/Norepinephrine Reuptake Inhibition

One significant application involves the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, a reaction that proceeds at room temperature and with complete preservation of enantiomeric purity. This methodology was applied in an enantioselective synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing the compound's potential in the development of pharmacologically active agents (Lifchits & Charette, 2008).

Hydroamination of Strained Trisubstituted Alkenes

Research on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of cyclopropenes reveals the high reactivity of strained alkenes. This method is important for generating biologically active compounds with multiple substituents and stereocenters, indicating the role of cyclopropylamine derivatives in synthesizing complex molecular architectures (Feng, Hao, Liu, & Buchwald, 2019).

Oxidative N-Dealkylation and Cyclopropyl Group Dynamics

Another study explored the oxidative N-dealkylation of N-cyclopropyl-N-methylaniline by horseradish peroxidase to understand the fate of the cyclopropyl group lost upon N-dealkylation. This investigation sheds light on the reaction mechanisms and potential metabolic pathways of cyclopropylamine derivatives, contributing to our understanding of their stability and reactivity (Shaffer, Morton, & Hanzlik, 2001).

Conformationally Restricted Analogues of Histamine

The synthesis of conformationally restricted analogues of histamine using chiral cyclopropane units underscores the versatility of cyclopropylamine derivatives in designing bioactive molecules with improved activity and selectivity. These compounds serve as a tool for probing the bioactive conformations of ligand-receptor interactions, illustrating the application of cyclopropylamine derivatives in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Amine Hydrochloride and Dichlorocarbene Generation

A study on the reaction of N,N-Bis(silatranylmethyl)methylamine with chloroform, resulting in amine hydrochloride and dichlorocarbene, highlights the synthetic utility of cyclopropylamine derivatives in generating reactive intermediates for further chemical transformations. This research demonstrates the cyclopropylamine derivatives' role in synthetic organic chemistry, particularly in cyclopropanation reactions (Lazareva & М. Lazarev, 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-cyclopropyl-N-methylprop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-3-7(8-2)6-4-5-6;/h3,6-8H,1,4-5H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREPFHCRKSWNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C=C)C1CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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